Methyl 4-formylnonanoate
Description
Methyl 4-formylnonanoate is a methyl ester derivative of nonanoic acid, featuring a formyl (-CHO) substituent at the 4th carbon of the alkyl chain. Its molecular formula is C₁₁H₂₀O₃, combining a nine-carbon backbone (nonanoate) with a methyl ester group and a formyl functional group. The formyl group enhances reactivity, enabling further derivatization, such as condensation or reduction reactions, which are less feasible in non-functionalized esters.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 4-formylnonanoate |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-6-10(9-12)7-8-11(13)14-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
NIMNIFWSLSUWDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC(=O)OC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
Key Insight: The formyl group distinguishes this compound from non-functionalized esters (e.g., methyl butanoate) and confers reactivity akin to aromatic aldehydes (e.g., Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate). Its long alkyl chain enhances hydrophobicity compared to shorter esters.
2.2 Physical and Chemical Properties
Key Insight: The long hydrocarbon chain of this compound reduces volatility compared to methyl butanoate, while the formyl group increases polarity and reactivity relative to diterpenoid esters.
2.3 Analytical Characterization
Techniques used for analogous compounds (e.g., NMR, FTIR, HPLC, GC-MS) provide a framework for analyzing this compound:
- 1H NMR : Expected signals: δ 9.6–9.8 ppm (aldehyde proton), δ 3.6 ppm (methyl ester -OCH₃), and δ 2.3–2.5 ppm (CH₂ near formyl) .

- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2820 cm⁻¹ (aldehyde C-H stretch) .
- GC-MS : Retention time and fragmentation patterns would differ from shorter-chain esters (e.g., methyl palmitate in ) due to molecular weight and functional groups .
Q & A
Basic Research Questions
Q. How can researchers design a controlled synthesis protocol for Methyl 4-formylnonanoate to ensure reproducibility?
- Methodological Answer : Begin by identifying the starting materials (e.g., nonanoic acid derivatives) and reaction conditions (temperature, catalysts) based on analogous esters like methyl 4-formylpentanoate . Use SciFinder or Reaxys to verify novelty and cross-reference existing procedures . Incorporate controlled variables (e.g., stoichiometry, solvent purity) and document trial experiments to optimize yield. Statistical tools like standard deviation for replicate syntheses ensure reproducibility .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the formyl and ester functional groups, infrared (IR) spectroscopy for carbonyl stretching frequencies (~1700 cm⁻¹), and mass spectrometry (MS) for molecular ion validation. Compare data with structurally similar compounds (e.g., methyl 4-formylpentanoate) . Include melting points and retention indices if chromatographic methods (GC/HPLC) are used, and cross-validate with literature .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC for impurity profiling and track aldehyde oxidation using derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) . Report uncertainties in degradation rates using error bars and statistical models (e.g., linear regression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

